molecular formula C21H19ClN2O5 B13005082 Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate

Cat. No.: B13005082
M. Wt: 414.8 g/mol
InChI Key: ALIGOHQMDLGTOU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is a complex organic compound with a variety of potential applications in scientific research and industry This compound is characterized by its unique structure, which includes a cyanoacrylate group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of adhesives, coatings, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. Additionally, the chlorophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A simpler cyanoacrylate compound used in adhesives.

    3-Chlorophenylamine: A precursor in the synthesis of various organic compounds.

    3-Methoxybenzoyl chloride: Used in the synthesis of esters and amides.

Uniqueness

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Biological Activity

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is a synthetic compound with potential therapeutic applications due to its biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C22H20ClN3O5
  • Molecular Weight : 441.9 g/mol
  • CAS Number : 899943-87-4

This compound features a cyanoacrylate moiety, which is known for its reactivity and potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various substituted anilines and ethyl cyanoacetate derivatives. The yield and purity of synthesized compounds are critical for evaluating their biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results in inhibiting prostate cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action includes:

  • Inhibition of Cell Proliferation : The compound may disrupt the signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : It potentially activates intrinsic apoptotic pathways leading to programmed cell death.
  • Anti-inflammatory Effects : The presence of chlorophenyl groups may contribute to anti-inflammatory properties, further supporting its anticancer effects .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInhibits prostate cancer cells
Apoptosis InductionPromotes programmed cell death
Anti-inflammatoryReduces inflammation

Case Studies

  • Prostate Cancer Study : A study conducted on a series of similar compounds demonstrated that those with a cyanoacrylate moiety exhibited significant cytotoxicity against prostate cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapy .
  • Inflammation Model : In animal models, compounds structurally related to this compound showed reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Properties

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

IUPAC Name

ethyl (E)-3-[4-[2-(3-chloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C21H19ClN2O5/c1-3-28-21(26)15(12-23)9-14-7-8-18(19(10-14)27-2)29-13-20(25)24-17-6-4-5-16(22)11-17/h4-11H,3,13H2,1-2H3,(H,24,25)/b15-9+

InChI Key

ALIGOHQMDLGTOU-OQLLNIDSSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.